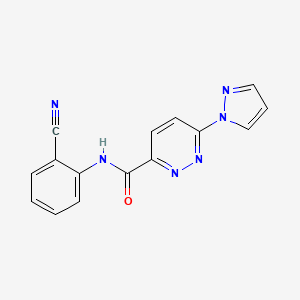
N-(2-cyanophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-(2-Cyanophenyl)-1H-pyrazol-4-yl)boronic acid” is a chemical compound with the CAS Number: 2225169-32-2 . It has a molecular weight of 213 and its IUPAC name is 1-(2-cyanophenyl)-1H-pyrazol-4-ylboronic acid .
Molecular Structure Analysis
The InChI code for “(1-(2-Cyanophenyl)-1H-pyrazol-4-yl)boronic acid” is 1S/C10H8BN3O2/c12-5-8-3-1-2-4-10 (8)14-7-9 (6-13-14)11 (15)16/h1-4,6-7,15-16H .Physical And Chemical Properties Analysis
“(1-(2-Cyanophenyl)-1H-pyrazol-4-yl)boronic acid” is a white solid with a melting point of 147–150 °C . It is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Characterization
Research has shown various synthesis and characterization methods for compounds related to N-(2-cyanophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide. For instance, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized through specific reactions and their structures were established using elemental analysis and spectral data (Hassan, Hafez, & Osman, 2014). Similar synthesis methods and characterizations have been documented for other related compounds, emphasizing the diversity and complexity of this chemical class.
Biological and Antimicrobial Activities
Several studies have explored the biological and antimicrobial activities of these compounds. Some derivatives exhibited significant cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Moreover, other derivatives showed notable antimicrobial activity against various bacteria and fungi, with certain compounds displaying superior efficacy (Othman & Hussein, 2020). These findings demonstrate the potential of these compounds in developing new antimicrobial agents.
Antitumor Activity and Molecular Docking
Studies have also focused on the antitumor activities of these compounds. Some synthesized derivatives demonstrated significant in vitro antitumor activity against specific cell lines (Fahim, Elshikh, & Darwish, 2019). Additionally, molecular docking studies provided insights into the interaction mechanisms of these compounds with certain biological targets, enhancing the understanding of their potential therapeutic applications.
Chemical Properties and Reactions
Research on the chemical properties and reactions of related compounds has also been extensive. Various studies have explored the synthesis of different derivatives and their reactivity under different conditions, contributing to a deeper understanding of their chemical behavior and potential applications in various fields (Wardakhan & Edrees, 2016).
Safety and Hazards
properties
IUPAC Name |
N-(2-cyanophenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6O/c16-10-11-4-1-2-5-12(11)18-15(22)13-6-7-14(20-19-13)21-9-3-8-17-21/h1-9H,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLBJNTVIMPEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((5-methyl-2-phenyloxazol-4-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2443600.png)

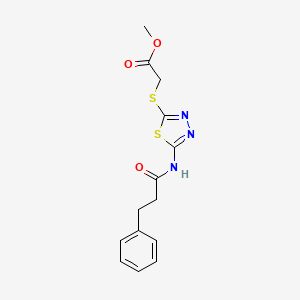

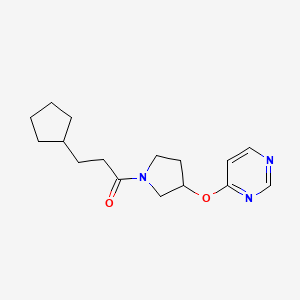
![2-[3-(2,4-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2443608.png)
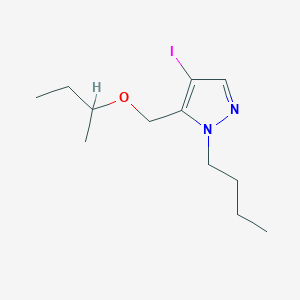
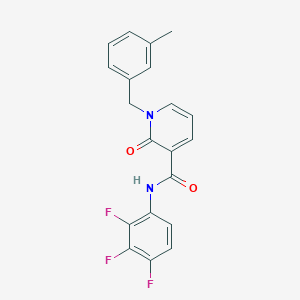
![5-((3-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2443611.png)
![N-[2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2443612.png)
![(Z)-ethyl 2-((3-nitrobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2443616.png)
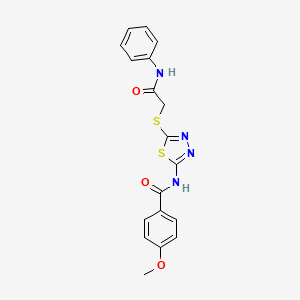
![2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2443618.png)
![N-{4-[(Methylamino)methyl]phenyl}acetamide](/img/structure/B2443621.png)